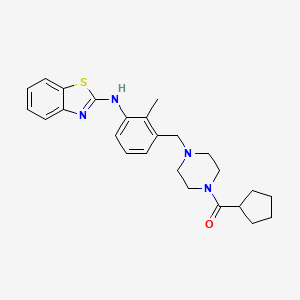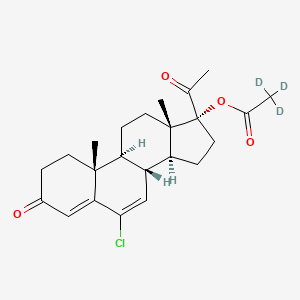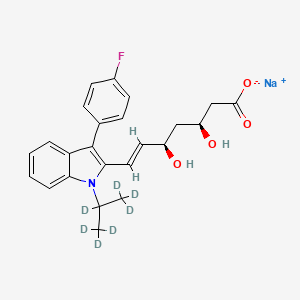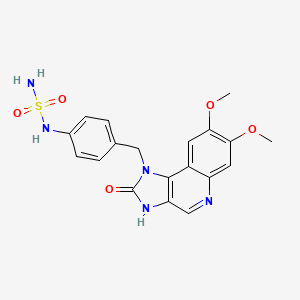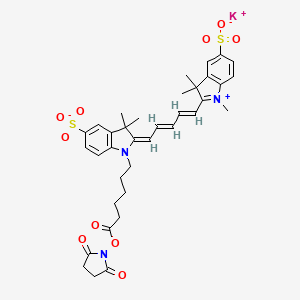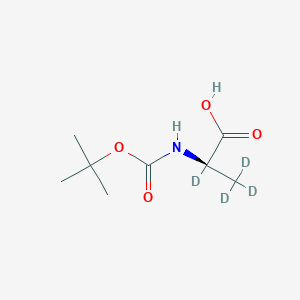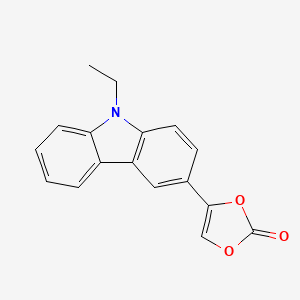
Protac-O4I2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protac-O4I2 是一种靶向蛋白降解嵌合体 (PROTAC),专门靶向剪接因子 3B 亚基 1 (SF3B1)。 该化合物在 K562 细胞中以 0.244 微摩尔的 IC50 值诱导 FLAG-SF3B1 降解,并在 K562 野生型细胞中诱导细胞凋亡
准备方法
合成路线和反应条件
Protac-O4I2 的合成涉及将靶蛋白 (SF3B1) 的配体与 E3 泛素连接酶的配体连接,通过连接体连接。this compound 的具体合成路线和反应条件属于专有信息,未在公开文献中详细披露。 一般的 PROTAC 合成涉及以下步骤:
配体合成: 合成与靶蛋白 (SF3B1) 结合的配体。
连接体连接: 将连接体连接到配体上。
E3 连接酶配体合成: 合成与 E3 泛素连接酶结合的配体。
偶联: 将连接体-配体复合物偶联到 E3 连接酶配体上。
工业生产方法
This compound 的工业生产方法尚未得到广泛报道。通常,PROTAC 的大规模合成涉及优化反应条件、纯化工艺和质量控制措施,以确保高产率和纯度。
化学反应分析
反应类型
Protac-O4I2 主要发生降解反应。它促进靶蛋白 SF3B1 的泛素化和随后的蛋白酶体降解。该化合物在其作用机制中通常不发生氧化、还原或取代反应。
常用试剂和条件
试剂: 沙利度胺(用于 cereblon 结合)、SF3B1 的特异性配体和连接体。
条件: 反应通常在温和条件下进行,以保持配体和连接体的完整性。
主要产物
涉及 this compound 的反应的主要产物是泛素化的 SF3B1,随后被蛋白酶体降解。
科学研究应用
作用机制
Protac-O4I2 通过一种称为靶向蛋白降解的过程发挥作用。该化合物与 SF3B1 结合并募集 E3 泛素连接酶,例如 cereblon。 这种募集促进了泛素分子向 SF3B1 的转移,将其标记为蛋白酶体降解 。SF3B1 的降解破坏了其在 RNA 剪接中的功能,导致癌细胞的细胞凋亡。
相似化合物的比较
类似化合物
Protac-1: 最早开发的 PROTAC 之一,靶向蛋氨酸氨肽酶 2。
ARV-825: 靶向含溴结构域蛋白 4 (BRD4) 的 PROTAC。
dBET1: 靶向 BRD4 的 PROTAC,与 ARV-825 类似。
Protac-O4I2 的独特性
This compound 独特之处在于其专门靶向 SF3B1,SF3B1 是一种参与 RNA 加工的剪接因子。 这种特异性允许选择性降解 SF3B1,为研究其生物学功能和在癌症研究中潜在的治疗应用提供了一种有价值的工具 .
属性
分子式 |
C29H29ClN6O5S |
|---|---|
分子量 |
609.1 g/mol |
IUPAC 名称 |
2-(4-chloroanilino)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C29H29ClN6O5S/c30-17-8-10-18(11-9-17)33-29-34-21(16-42-29)25(38)32-15-4-2-1-3-14-31-20-7-5-6-19-24(20)28(41)36(27(19)40)22-12-13-23(37)35-26(22)39/h5-11,16,22,31H,1-4,12-15H2,(H,32,38)(H,33,34)(H,35,37,39) |
InChI 键 |
UWYLVQJEOCYCEW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C4=CSC(=N4)NC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





